N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
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Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential as an enzyme inhibitor, particularly against kinases, and its implications in antibacterial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈FN₃O₂S. Its structure integrates a fluorobenzo[d]thiazole moiety, a pyrrolidin-1-ylsulfonyl group, and a benzamide framework, which contribute to its reactivity and interaction with biological systems .
Enzyme Inhibition
Research indicates that this compound exhibits promising activity as an enzyme inhibitor , particularly targeting kinases involved in cell signaling pathways. Kinases are crucial in various cellular processes, including proliferation and metabolism, making them significant targets in cancer therapy . Preliminary studies suggest that this compound can effectively inhibit specific kinases, which could lead to reduced tumor growth and improved therapeutic outcomes.
Antibacterial Activity
The thiazole ring present in the compound is associated with antibiotic properties. Benzothiazole derivatives have demonstrated antimicrobial activities against various bacterial strains. For instance, studies show that certain benzothiazole derivatives exhibit comparable antibacterial effects to standard drugs such as streptomycin . The presence of the fluorine atom in the compound may enhance its binding affinity to bacterial targets, potentially increasing its efficacy .
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
These findings suggest that modifications in the structure of benzothiazole compounds can significantly impact their biological activities.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds. Structural modifications, such as the introduction of halogens or variations in the nitrogen heterocycles, can lead to improved pharmacological properties . For instance, the incorporation of fluorine has been shown to increase binding affinities and improve metabolic stability.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-14-4-3-5-15-16(14)20-18(26-15)21-17(23)12-6-8-13(9-7-12)27(24,25)22-10-1-2-11-22/h3-9H,1-2,10-11H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCYGWATKTIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.